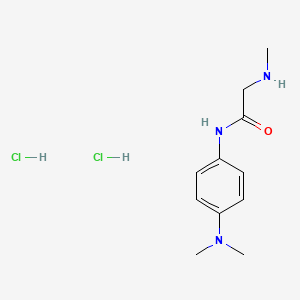

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a methylamino acetamide moiety. The dihydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with methylamine and acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amide. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or electrosynthesis. These methods offer advantages in terms of yield, purity, and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and polymers.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-(dimethylamino)phenyl)acetamide: Lacks the methylamino group, resulting in different reactivity and applications.

N-(4-(dimethylamino)phenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a methylamino group, which can affect its chemical properties and biological activity.

Uniqueness

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and a methylamino group attached to a phenyl ring, along with an acetamide moiety. Its molecular formula is C11H16Cl2N2O, with a molecular weight of approximately 253.17 g/mol.

1. Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. A study evaluated various N-phenylacetamide derivatives, including those structurally similar to this compound, demonstrating significant activity in animal models of epilepsy. The mechanism involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity, which is crucial for seizure control .

| Compound | Dose (mg/kg) | Protection in MES Test |

|---|---|---|

| N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide | 100 | Significant |

| N-(3-chlorophenyl)-2-morpholino-acetamide | 300 | Moderate |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies reported minimum inhibitory concentration (MIC) values that indicate effectiveness against both Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 4.69 µM against Bacillus subtilis to 13.40 µM against Pseudomonas aeruginosa .

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors :

- Enzyme Inhibition : The compound inhibits certain enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity.

- Receptor Modulation : It may also interact with various cellular receptors, influencing signal transduction pathways that regulate cellular responses.

Study on Anticonvulsant Properties

In a notable study conducted by Obniska et al., several derivatives were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that compounds with similar structural features to this compound exhibited significant protection against seizures at specific dosages .

Antimicrobial Efficacy Study

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated that it possesses broad-spectrum antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Eigenschaften

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2-(methylamino)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.2ClH/c1-12-8-11(15)13-9-4-6-10(7-5-9)14(2)3;;/h4-7,12H,8H2,1-3H3,(H,13,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGHVKDLOBJDRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=C(C=C1)N(C)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.